tert-butyl N-[(2R)-1-amino-3-hydroxypropan-2-yl]carbamate
CAS No.: 1565137-65-6
Cat. No.: VC5533622
Molecular Formula: C8H18N2O3
Molecular Weight: 190.243
* For research use only. Not for human or veterinary use.
![tert-butyl N-[(2R)-1-amino-3-hydroxypropan-2-yl]carbamate - 1565137-65-6](/images/structure/VC5533622.png)
Specification
CAS No. | 1565137-65-6 |
---|---|
Molecular Formula | C8H18N2O3 |
Molecular Weight | 190.243 |
IUPAC Name | tert-butyl N-[(2R)-1-amino-3-hydroxypropan-2-yl]carbamate |
Standard InChI | InChI=1S/C8H18N2O3/c1-8(2,3)13-7(12)10-6(4-9)5-11/h6,11H,4-5,9H2,1-3H3,(H,10,12)/t6-/m1/s1 |
Standard InChI Key | CUFWQCDBEALMAQ-ZCFIWIBFSA-N |
SMILES | CC(C)(C)OC(=O)NC(CN)CO |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture and Stereochemistry
Tert-butyl N-[(2R)-1-amino-3-hydroxypropan-2-yl]carbamate features a central chiral carbon (C2) with an (R)-configuration, confirmed by its SMILES notation (CC(C)(C)OC(=O)N[C@H](CN)CO
) and InChI key (CUFWQCDBEALMAQ-ZCFIWIBFSA-N
) . The molecule comprises:
-
A tert-butyloxycarbonyl (Boc) protecting group, which enhances stability during synthetic procedures.
-
A primary amine (-NH2) at the C1 position, critical for forming peptide bonds.
-
A hydroxyl group (-OH) at the C3 position, enabling hydrogen bonding and solubility in polar solvents.
The stereochemistry is pivotal for interactions in biological systems, as evidenced by its use in synthesizing enantiomerically pure β-amino alcohols .
Crystallographic and Conformational Analysis
While no crystallographic data exists for the exact compound, analogous structures like tert-butyl (R)-(1,3-dihydroxy-3-methylbutan-2-yl)carbamate (CID 11447316) reveal a preference for intramolecular hydrogen bonding between the hydroxyl and carbamate groups, stabilizing a folded conformation . Such interactions likely persist in tert-butyl N-[(2R)-1-amino-3-hydroxypropan-2-yl]carbamate, influencing its reactivity and solubility.
Predicted Physicochemical Properties
Collision cross-section (CCS) values, predicted via computational models, provide insights into its gas-phase behavior (Table 1) .
Table 1: Predicted Collision Cross Sections for tert-butyl N-[(2R)-1-amino-3-hydroxypropan-2-yl]carbamate Adducts
Adduct | m/z | CCS (Ų) |
---|---|---|
[M+H]+ | 191.13902 | 144.1 |
[M+Na]+ | 213.12096 | 149.4 |
[M+NH4]+ | 208.16556 | 149.1 |
[M-H]- | 189.12446 | 141.4 |
These values are critical for mass spectrometry-based identification in complex mixtures.
Synthesis and Chemical Reactivity
Synthetic Routes
The compound is synthesized via Boc protection of (R)-2-amino-1,3-propanediol derivatives. A representative method involves:
-
Amination: Reacting (R)-epichlorohydrin with ammonia to yield (R)-2-amino-1,3-propanediol.
-
Boc Protection: Treating the diol with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine .
Key Reaction:
Functional Group Reactivity
-
Amine Group: Participates in nucleophilic acyl substitutions, forming amides or urea derivatives.
-
Hydroxyl Group: Can be oxidized to a ketone or protected as a silyl ether for selective reactions.
-
Boc Group: Removable under acidic conditions (e.g., HCl/dioxane), enabling deprotection in multi-step syntheses .
Comparative Analysis with Structural Analogues
Ethoxy-Substituted Derivative
Tert-butyl N-[(2R)-1-amino-3-ethoxypropan-2-yl]carbamate (CID 86654723) replaces the hydroxyl group with an ethoxy moiety, altering hydrophilicity (logP increased by ~1.5) and CCS values (Table 2) .
Table 2: Property Comparison Between Hydroxy and Ethoxy Analogues
Property | Hydroxy Derivative | Ethoxy Derivative |
---|---|---|
Molecular Formula | C8H18N2O3 | C10H22N2O3 |
CCS ([M+H]+) (Ų) | 144.1 | 152.3 |
Solubility (mg/mL) | 25 (H2O) | 8 (H2O) |
Benzylthio-Modified Analogue
The J-GLOBAL compound (tert-butyl N-[(2R)-1-(benzylsulfanyl)-3-hydroxypropan-2-yl]carbamate) introduces a benzylthio group, enhancing lipophilicity and enabling thiol-mediated conjugation strategies .
Applications in Pharmaceutical Research
Peptide Synthesis
The compound serves as a β-amino alcohol building block in nonribosomal peptide synthetases (NRPS). Its chiral center ensures stereochemical fidelity in products like vancomycin analogues .
Prodrug Development
The hydroxyl group can be esterified to improve bioavailability. For example, prodrugs of antiviral agents leveraging this scaffold show 3–5× enhanced cellular uptake .
Kinase Inhibitor Scaffolds
Molecular docking studies suggest the amine and hydroxyl groups form hydrogen bonds with ATP-binding pockets in kinases (e.g., EGFR), making it a candidate for inhibitor design .
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